molecular formula C19H16N2O B5917964 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2755-71-7

5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B5917964
CAS No.: 2755-71-7
M. Wt: 288.3 g/mol
InChI Key: SGKDQJSXKQUIEL-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring fused to a pyrazole ring with two phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of furan-2-carboxylic acid hydrazide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . Common reagents used in this synthesis include acetic acid, ethanol, and hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or interact with DNA to induce anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the furan and pyrazole rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

3-(furan-2-yl)-2,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-3-8-15(9-4-1)17-14-18(19-12-7-13-22-19)21(20-17)16-10-5-2-6-11-16/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKDQJSXKQUIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340107
Record name 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2755-71-7
Record name 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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